molecular formula C9H12BrNO B12068013 (4-Bromo-2-ethoxyphenyl)methanamine

(4-Bromo-2-ethoxyphenyl)methanamine

Cat. No.: B12068013
M. Wt: 230.10 g/mol
InChI Key: NFMGEYSLVHYMFT-UHFFFAOYSA-N
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Description

(4-Bromo-2-ethoxyphenyl)methanamine: is an organic compound characterized by the presence of a bromine atom, an ethoxy group, and an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-ethoxyphenyl)methanamine typically involves the following steps:

    Bromination: The starting material, 2-ethoxybenzene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-ethoxybenzene.

    Amination: The brominated compound is then subjected to a nucleophilic substitution reaction with ammonia or an amine source under suitable conditions, such as elevated temperature and pressure, to introduce the methanamine group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors for better control over temperature and reaction time. Catalysts and solvents are chosen to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (4-Bromo-2-ethoxyphenyl)methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro or aldehyde derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro derivatives, aldehyde derivatives.

    Reduction: Primary amines.

    Substitution: Hydroxy or alkoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-2-ethoxyphenyl)methanamine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of brominated aromatic amines on biological systems. It may serve as a model compound for understanding the metabolism and toxicity of similar structures.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The presence of the ethoxy and amine groups suggests that it could be modified to interact with biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which (4-Bromo-2-ethoxyphenyl)methanamine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-2-methoxyphenyl)methanamine: Similar structure but with a methoxy group instead of an ethoxy group.

    (4-Bromo-2-ethylaniline): Similar structure but with an ethyl group instead of an ethoxy group.

    (4-Bromo-2-chlorophenyl)methanamine: Similar structure but with a chlorine atom instead of an ethoxy group.

Uniqueness

(4-Bromo-2-ethoxyphenyl)methanamine is unique due to the presence of both the ethoxy group and the amine group on the benzene ring

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(4-bromo-2-ethoxyphenyl)methanamine

InChI

InChI=1S/C9H12BrNO/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5H,2,6,11H2,1H3

InChI Key

NFMGEYSLVHYMFT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)CN

Origin of Product

United States

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